Welcome to the BenchChem Online Store!
molecular formula C6H8BrN3O3 B1400491 (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1227210-30-1

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No. B1400491
M. Wt: 250.05 g/mol
InChI Key: DMCMPWZBDNSVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754077B2

Procedure details

A 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet and reflux condenser was purged with nitrogen and charged with 124b (37.0 g, 148 mmol) and chloroform (160 mL). The reaction was cooled to −5° C. using an ice/acetone bath and phosphorous tribromide (40.0 g, 148 mmol) was added portionwise. The cooling bath was removed and the reaction stirred at reflux for 2 h. After this time, the reaction was cooled to −5° C. and saturated aqueous sodium bicarbonate (250 mL) was added until a pH of 8.5 was reached. The mixture was extracted with ethyl acetate (3×150 mL) and the combined organic layers were washed with saturated aqueous sodium carbonate (2×50 mL), brine (75 mL), dried over sodium sulfate and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure to afford a yellow residue that was dissolved with gentle heating in methylene chloride (60 mL). Hexanes (approximately 20 mL) was added and the solution became cloudy. The mixture was heated until a solid precipitate formed, methylene chloride (9 mL) was added and the solution became clear. The solution was left to cool to room temperature and after 4 h the resulting crystals were collected by vacuum filtration. The filter cake was washed with a ice cold 1:2 mixture of methylene chloride:hexanes (2×20 mL) to afford 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole (19.7 g). The combined filtrates were evaporated and the procedure was performed again to afford an additional 9.70 g of 1-(2-bromoethyl)-5-(bromo-methyl)-3-nitro-1H-pyrazole. The solids were combined and dried under high vacuum for 18 h to afford a 57% yield (26.0 g) of 124c as white crystals: mp 95-97° C.; 1H NMR (300 MHz, CDCl3) δ 6.93 (s, 1H), 4.63 (t, 2H, J=6.0 Hz), 4.54 (s, 2H), 3.86 (t, 2H, J=6.0 Hz).
Name
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9]O)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.C(Cl)(Cl)Cl.P(Br)(Br)[Br:19]>C(Cl)Cl>[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9][Br:19])=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
BrCCN1N=C(C=C1CO)[N+](=O)[O-]
Name
Quantity
160 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Hexanes
Quantity
20 mL
Type
solvent
Smiles
Step Five
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to −5° C.
ADDITION
Type
ADDITION
Details
saturated aqueous sodium bicarbonate (250 mL) was added until a pH of 8.5
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium carbonate (2×50 mL), brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow residue that
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until a solid precipitate
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
The solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature and after 4 h the resulting crystals
Duration
4 h
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
WASH
Type
WASH
Details
The filter cake was washed with a ice cold 1:2 mixture of methylene chloride

Outcomes

Product
Name
Type
product
Smiles
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.